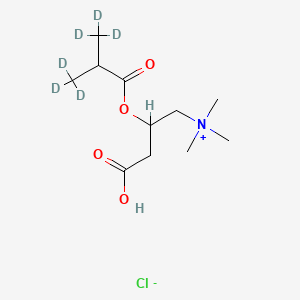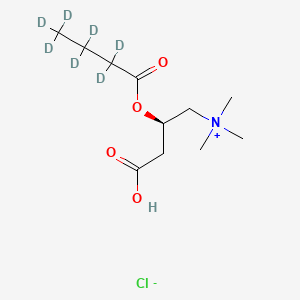
Butyryl-L-carnitine-d7 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyryl-L-carnitine-d7 (chloride) is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-L-carnitine-d7 (chloride) typically involves the deuteration of Butyryl-L-carnitine chloride. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Butyryl-L-carnitine-d7 (chloride) involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and conditions to ensure the complete and uniform incorporation of deuterium atoms. The final product is then purified and characterized to confirm its chemical structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
Butyryl-L-carnitine-d7 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Butyryl-L-carnitine-d7 (chloride) may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Butyryl-L-carnitine-d7 (chloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the role of carnitine in cellular energy production.
Clinical Diagnostics: Used in diagnostic assays to measure carnitine levels and identify metabolic disorders.
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and interactions.
Mecanismo De Acción
The mechanism of action of Butyryl-L-carnitine-d7 (chloride) involves its role as a substrate for carnitine transporters and enzymes. It is transported into cells via the carnitine transporter OCTN2 and the amino acid transporter ATB0+. Once inside the cell, it participates in the carnitine shuttle, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Butyryl-L-carnitine chloride: The non-deuterated form of Butyryl-L-carnitine-d7 (chloride).
Acetyl-L-carnitine: Another carnitine derivative with similar metabolic functions.
Propionyl-L-carnitine: A carnitine derivative involved in the metabolism of propionic acid
Uniqueness
Butyryl-L-carnitine-d7 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling enhances the stability and traceability of the compound, making it an invaluable tool for studying metabolic pathways and drug interactions .
Propiedades
Fórmula molecular |
C11H22ClNO4 |
|---|---|
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |
Clave InChI |
SRYJSBLNSDMCEA-DJGPSZSESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


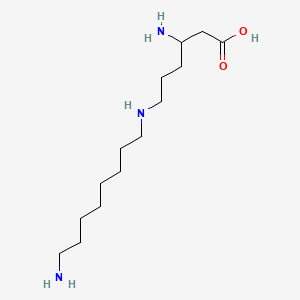
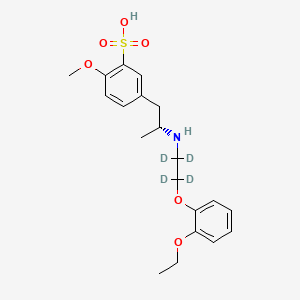
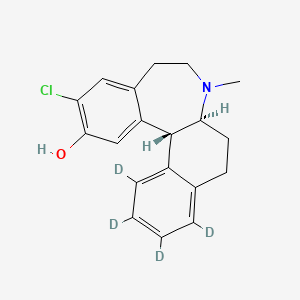
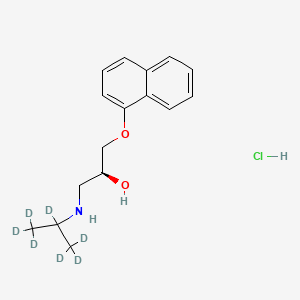
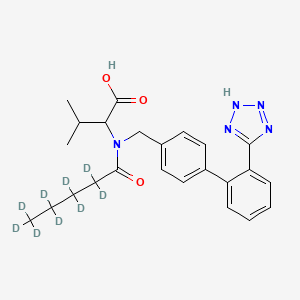
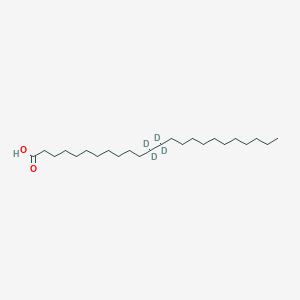
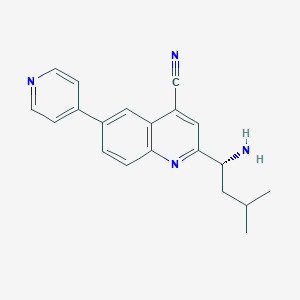
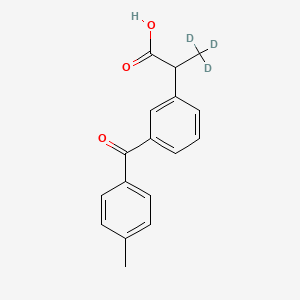
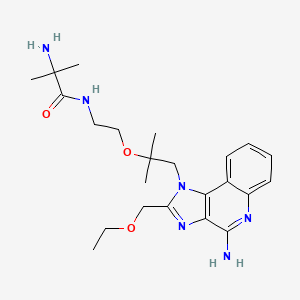
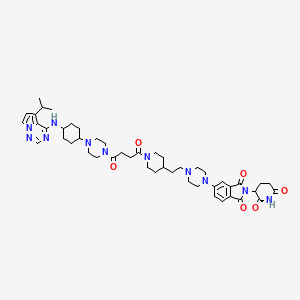
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
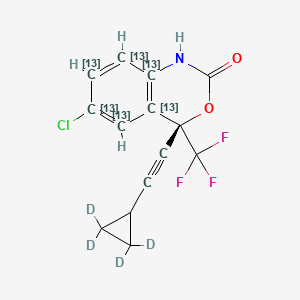
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
